N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a combination of furan rings, a hydroxyethyl group, and a benzenesulfonamide moiety
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step might involve the reaction of furan-2-carbaldehyde with furan-3-carbaldehyde in the presence of a suitable base to form a hydroxyethyl intermediate.
Sulfonamide Formation: The hydroxyethyl intermediate can then be reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxyethyl derivatives.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyethyl and sulfonamide groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide: Lacks the second furan ring.
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide: Lacks the first furan ring.
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to the presence of both furan rings and the specific positioning of the hydroxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-13-4-2-5-15(10-13)24(20,21)18-12-17(19,14-7-9-22-11-14)16-6-3-8-23-16/h2-11,18-19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCINROJIJLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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